![molecular formula C11H9BrS B1599555 2-[2-(Bromomethyl)phenyl]thiophene CAS No. 791078-04-1](/img/structure/B1599555.png)

2-[2-(Bromomethyl)phenyl]thiophene

Vue d'ensemble

Description

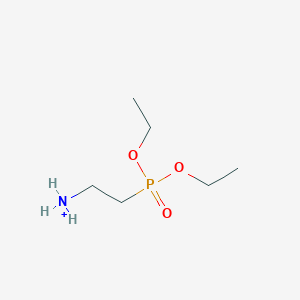

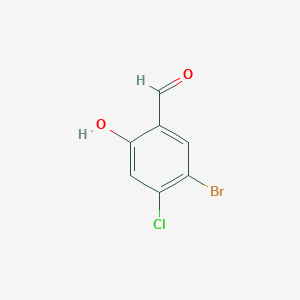

“2-[2-(Bromomethyl)phenyl]thiophene” is a laboratory chemical with the CAS number 791078-04-1 . It has a molecular formula of C11H9BrS and an average mass of 253.158 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a phenyl ring via a bromomethyl group .Physical and Chemical Properties Analysis

“this compound” is a hazardous chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .Applications De Recherche Scientifique

Synthesis Techniques

- 2-Bromo-2′-phenyl-5,5′-thiophene can be synthesized via a Suzuki reaction, showing higher yield compared to the Negishi reaction, indicating its efficient production for various applications (Wang, 2003).

Biological and Medicinal Chemistry

- Thiophene-containing compounds, including derivatives of 2-[2-(Bromomethyl)phenyl]thiophene, exhibit significant antibacterial, antiviral, anticancer, and antioxidant activities, offering potential in drug discovery and therapeutic applications (Mabkhot et al., 2017).

Radiopharmaceutical Chemistry

- Thiophenes, as phenyl bio-isosteres, have applications in radiopharmaceutical design. Specifically, they can be used in synthesizing analogs of dopamine uptake inhibitors, indicating potential use in neurological and psychiatric disorder treatment (Kilbourn, 1989).

Optical and Photophysical Properties

- Functional groups like bromo, chloro, and formyl, including those in this compound derivatives, can enhance the fluorescence yield in solid-state, making them suitable for optical applications (Li, Vamvounis, & Holdcroft, 2002).

Liquid Crystal Technology

- Derivatives of this compound can be used to develop new liquid-crystalline compounds, potentially useful in display technologies and advanced materials (Brettle et al., 1993).

Optoelectronic Applications

- Thiophene-based 2-arylpyridines, which can be synthesized from this compound, are used as ligands in cyclometalated sensitizers for dye-sensitized solar cells, demonstrating their utility in renewable energy technologies (Coluccini et al., 2011).

Semiconductor Technology

- Functionalization of thiophenes, including this compound derivatives, enables the development of organic semiconductors and memory elements, pivotal in advancing electronics and data storage solutions (Mushrush et al., 2003).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Thiophene derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Brominated compounds often act as alkylating agents, forming covalent bonds with biological macromolecules, which can lead to changes in their function .

Pharmacokinetics

Its physicochemical properties, such as a high logp value (448) and low water solubility (3473 mg/L at 25°C), suggest that it may have good lipophilicity and poor water solubility . These properties could influence its absorption and distribution in the body, as well as its bioavailability.

Result of Action

Brominated compounds can potentially cause cellular damage through alkylation of cellular macromolecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(Bromomethyl)phenyl]thiophene. For instance, its stability could be affected by temperature, pH, and light exposure . Moreover, its efficacy could be influenced by the physiological and pathological conditions of the biological system in which it acts .

Propriétés

IUPAC Name |

2-[2-(bromomethyl)phenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNVNLWIQXMBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427628 | |

| Record name | 2-[2-(bromomethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791078-04-1 | |

| Record name | 2-[2-(bromomethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)

![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)